(Z)-3-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide
Description
This compound features a benzo[b]thiophene core fused with a benzo[d]thiazole scaffold, substituted with a propargyl (prop-2-yn-1-yl) group at position 3 and a sulfamoyl (-SO2NH2) group at position 4. The Z-configuration of the imine bond (N-ylidene) is critical for its stereochemical orientation, influencing molecular interactions and pharmacological properties.
Properties
IUPAC Name |
3-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O3S3/c1-2-9-23-13-8-7-11(29(21,25)26)10-15(13)28-19(23)22-18(24)17-16(20)12-5-3-4-6-14(12)27-17/h1,3-8,10H,9H2,(H2,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJCXHJFNRLNLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole and benzoxazole compounds, which are structurally similar to this compound, have been found to possess various biological properties, including antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities.
Mode of Action
tuberculosis. The mode of action of these compounds might involve interactions with specific targets that lead to the inhibition of the pathogen’s growth.
Biochemical Pathways
Benzothiazole derivatives have been found to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction, leading to cell apoptosis.
Pharmacokinetics
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc. These synthetic methods might influence the compound’s bioavailability.
Action Environment
The synthesis of benzothiazole derivatives has been achieved under various conditions, such as different temperatures and reaction times. These factors might influence the compound’s action and stability.
Biological Activity
(Z)-3-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the benzo[b]thiophene core, introduction of the sulfamoyl group, and the chlorination at the 3-position. The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound. For instance, similar derivatives have shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). The mechanism often involves disruption of microtubule dynamics, leading to apoptosis in cancer cells .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 1.35 ± 0.42 |
| Compound B | A549 | 0.008 ± 0.001 |
| (Z)-3-chloro... | HT-29 | TBD |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Benzothiazole derivatives are known for their ability to inhibit pro-inflammatory cytokines and reduce edema in animal models . In vitro studies indicate that compounds with similar structures can significantly lower TNF-alpha levels in macrophages.
Antimicrobial Properties
The antimicrobial activity of related benzothiazole derivatives has been documented, with some compounds showing effectiveness against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar properties, warranting further investigation .
Case Studies
- Breast Cancer Treatment : A study evaluated a series of benzothiazole derivatives for their anticancer effects on MDA-MB-231 cells. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics, suggesting a promising alternative for breast cancer treatment .
- Inflammation Models : In a carrageenan-induced paw edema model, compounds with sulfamoyl groups demonstrated a reduction in inflammation comparable to established NSAIDs, indicating their potential as anti-inflammatory agents .
Comparison with Similar Compounds
Structural Analogues from Benzothiazole Carboxamide Derivatives ()
Compounds such as N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) and N-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4h) share the benzothiazole-carboxamide backbone but differ in substituents and ring systems. Key distinctions include:
- Core Structure: The target compound uses benzo[b]thiophene, while derivatives use benzothiazole fused with thiazolidinone (4-oxo-1,3-thiazolidin-3-yl).
- Substituents : The sulfamoyl group in the target contrasts with chlorine, fluorine, or acetamide groups in derivatives.
- Synthetic Yields : Derivatives in show variable yields (37–70%) depending on substituent steric and electronic effects. For instance, 4i (2-chloro-6-fluorophenyl) had a lower yield (37%) compared to 4g (4-chlorophenyl, 70%), suggesting bulky substituents hinder synthesis .
Table 1: Comparative Data for Benzothiazole Derivatives
Comparison with (Z)-N-(6-Chloro-3-(Prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide ()
This compound shares the Z-configuration and propargyl substitution but differs in:
- Core Heterocycle : Benzo[d]thiazole vs. benzo[b]thiophene in the target.
- Sulfonyl Group: The isopropylsulfonyl (-SO2C3H7) group in contrasts with the sulfamoyl (-SO2NH2) group in the target.
- Molecular Weight : ’s molecular weight (432.9 g/mol) is comparable but slightly lower than the target’s estimated weight (~450–470 g/mol due to the larger benzo[b]thiophene system).
Thiadiazole and Triazole Derivatives ()
While structurally distinct, 1,3,4-thiadiazole and triazole-thione derivatives (e.g., N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides) highlight the pharmacological versatility of sulfur-containing heterocycles. These compounds emphasize:
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to construct the benzo[b]thiophene-2-carboxamide and sulfamoylbenzothiazole moieties in this compound?
- Methodological Answer : The benzo[b]thiophene core is typically synthesized via cyclization of substituted thiophene precursors using reagents like POCl₃ or H₂SO₄. For the sulfamoylbenzothiazole moiety, sulfonation of aminobenzothiazoles followed by coupling with propargyl groups is a standard approach. Reaction conditions (e.g., solvent polarity, temperature) critically influence stereochemistry; for example, Z-configuration stabilization often requires anhydrous DMF and controlled heating (60–80°C) to prevent isomerization .
Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., Z-configuration via coupling constants) and carbon backbone .
- HRMS : Validates molecular weight and isotopic patterns .
- IR Spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
- HPLC-PDA : Quantifies purity (>95% required for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. What in vitro models are recommended for preliminary biological screening (e.g., antimicrobial, cytotoxicity)?
- Methodological Answer :
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤16 µg/mL considered active .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ <10 µM indicating potential therapeutic relevance .
Advanced Research Questions
Q. How can researchers resolve contradictory activity data in antimicrobial assays across studies?
- Methodological Answer : Discrepancies often arise from variations in bacterial strains, inoculum size, or solvent systems (e.g., DMSO vs. saline). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Statistical validation (e.g., ANOVA with post-hoc tests) ensures reproducibility .
Q. What computational approaches predict the compound’s interaction with kinase targets like GSK-3β?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 1Q3W for GSK-3β) to identify binding poses. Key interactions include hydrogen bonding with sulfamoyl groups and hydrophobic packing with the benzo[b]thiophene core .
- MD Simulations : AMBER or GROMACS assess binding stability (≥50 ns trajectories), with RMSD <2 Å indicating stable complexes .
Q. What strategies optimize synthetic yield while preserving the Z-configuration during scale-up?
- Methodological Answer :
- Catalyst Screening : Pd(PPh₃)₄ improves coupling efficiency in Sonogashira reactions (propargyl group addition) with yields >75% .
- Stereochemical Control : Chiral HPLC (Chiralpak AD-H column) isolates Z-isomers, while low-temperature crystallization (MeOH/EtOAc) minimizes isomerization .
Safety and Handling
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
